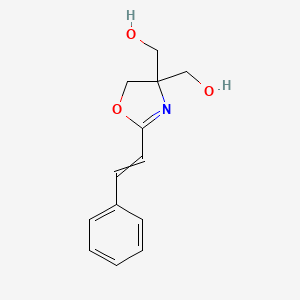
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the styryl group and the dihydrooxazole ring makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol can be achieved through the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles . The reaction typically involves the use of reagents such as methyl 2-chloro-2-oxoacetate and hydrazine under reflux conditions for 4-4.5 hours . The reaction yields the desired oxazole compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The styryl group may also play a role in binding to specific receptors or active sites, leading to various biological effects.
Comparación Con Compuestos Similares
- (2-(Phenoxymethyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol
- (1H-Pyrazole-3,5-diyl)dimethanol
- (4,4’-Thiophene-2,5-diyl)dibenzonitrile
Uniqueness: (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol is unique due to the presence of the styryl group, which imparts specific chemical and biological properties. This distinguishes it from other oxazole derivatives that may lack the styryl moiety.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-(2-phenylethenyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-7,15-16H,8-10H2 |
Clave InChI |
ZJOCDHLLTLVNKW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C=CC2=CC=CC=C2)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


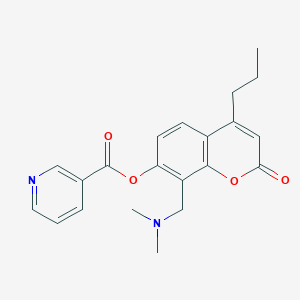
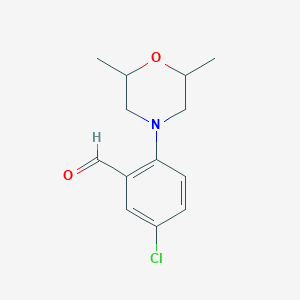

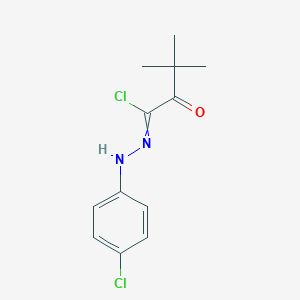
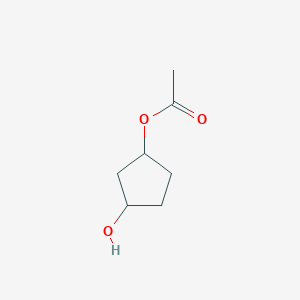
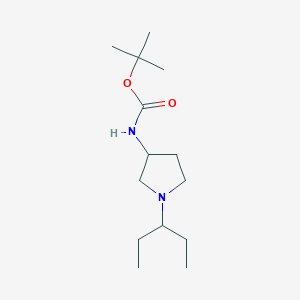
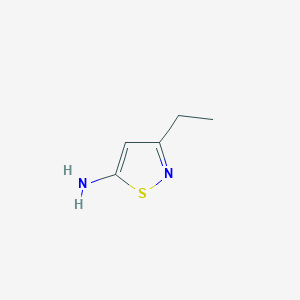
![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)
![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)
![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)
![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)


![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)
